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Compound of Interest

Compound Name: 3,5-Dibromobenzoic acid

Cat. No.: B110547 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dibromobenzoic acid (CAS No. 618-58-6), a key intermediate in pharmaceutical and

materials science research. The data presented herein, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS), offers a foundational resource for

researchers, scientists, and drug development professionals for the precise identification and

characterization of this compound.

Core Properties of 3,5-Dibromobenzoic Acid
3,5-Dibromobenzoic acid is a substituted aromatic carboxylic acid with the chemical formula

C₇H₄Br₂O₂. Its fundamental properties are summarized below.

Property Value

Chemical Formula C₇H₄Br₂O₂

Molecular Weight 279.91 g/mol

CAS Number 618-58-6

Appearance White to off-white powder

Melting Point 218-220 °C[1]
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Spectroscopic Data
The following sections present the key spectroscopic data for 3,5-Dibromobenzoic acid,

organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum of 3,5-Dibromobenzoic acid is characterized by distinct signals

corresponding to the aromatic protons and the carboxylic acid proton. The spectrum is typically

recorded in a deuterated solvent such as DMSO-d₆.[2]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.1-8.3 t (triplet) 1H H-4

~7.9-8.1 d (doublet) 2H H-2, H-6

~13.5 br s (broad singlet) 1H -COOH

Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary

depending on the solvent and concentration.

The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Chemical Shift (δ) ppm Assignment

~165 -COOH

~138 C-2, C-6

~135 C-4

~132 C-1

~122 C-3, C-5
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3,5-Dibromobenzoic acid shows characteristic absorption bands for the

carboxylic acid and the substituted benzene ring.

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Strong, Broad
O-H stretch (carboxylic acid

dimer)[3]

~1700 Strong C=O stretch (carbonyl)[4]

~1600, ~1470 Medium C=C stretch (aromatic ring)

~1300 Medium C-O stretch

~900 Medium O-H bend (out-of-plane)

Below 800 Medium-Strong C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. For

3,5-Dibromobenzoic acid, the mass spectrum will show a characteristic isotopic pattern due

to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
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m/z Relative Intensity (%) Assignment

278 ~50 [M]⁺ (with ⁷⁹Br, ⁷⁹Br)

280 100
[M]⁺ (with ⁷⁹Br, ⁸¹Br) - Base

Peak

282 ~50 [M]⁺ (with ⁸¹Br, ⁸¹Br)

261, 263, 265 Variable [M-OH]⁺

233, 235, 237 Variable [M-COOH]⁺

154, 156 Variable [C₆H₃Br]⁺

75 Variable [C₆H₃]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Dibromobenzoic acid in about

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).

¹H NMR Parameters: Typical parameters include a sufficient number of scans to obtain a

good signal-to-noise ratio, a spectral width of approximately 16 ppm, and a relaxation delay

of at least 1-2 seconds.

¹³C NMR Parameters: Typical parameters include a larger number of scans, a spectral width

of approximately 220 ppm, and often employ proton decoupling.

IR Spectroscopy
Sample Preparation (KBr Pellet Method): Mix a small amount of finely ground 3,5-
Dibromobenzoic acid (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr)
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powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the

empty sample holder (or pure KBr pellet) should be recorded and subtracted from the

sample spectrum.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

method for this type of molecule.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,5-Dibromobenzoic acid.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 3,5-Dibromobenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.sigmaaldrich.com/JP/ja/product/aldrich/411523
https://www.chemicalbook.com/SpectrumEN_618-58-6_1HNMR.htm
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://www.echemi.com/cms/2080838.html
https://www.benchchem.com/product/b110547#spectroscopic-data-of-3-5-dibromobenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b110547#spectroscopic-data-of-3-5-dibromobenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b110547#spectroscopic-data-of-3-5-dibromobenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b110547#spectroscopic-data-of-3-5-dibromobenzoic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b110547?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

